molecular formula C22H27N3O2 B6117704 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone

4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone

Cat. No.: B6117704
M. Wt: 365.5 g/mol
InChI Key: MLXOGEJRYIJDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as AN-9, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AN-9 belongs to the class of compounds known as opioid receptor agonists, which activate the opioid receptors in the brain and spinal cord to produce analgesic effects.

Mechanism of Action

4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesic effects. This compound also activates the delta-opioid receptor, which has been implicated in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to produce antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain perception. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone is its high affinity for the mu-opioid receptor, which makes it a potent analgesic agent. This compound has also been shown to have antidepressant and anxiolytic effects, which makes it a potential therapeutic agent for the treatment of mood disorders. However, this compound has limitations in terms of its potential for abuse and addiction, which may limit its clinical use.

Future Directions

For the study of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone include further investigation of its potential therapeutic applications in the treatment of pain, depression, and anxiety. Studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential for abuse and addiction. Further research is also needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain and spinal cord. Overall, the potential therapeutic applications of this compound make it a promising compound for further study and development.

Synthesis Methods

The synthesis of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone involves the reaction of 1-naphthylmethylamine with 4-piperidone in the presence of acetic anhydride to form the intermediate 1-(1-naphthylmethyl)-4-piperidinone. This intermediate is then reacted with N-acetylpiperidine in the presence of sodium hydride to form the final product, this compound.

Scientific Research Applications

4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in the treatment of pain, depression, and anxiety. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain perception. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.

Properties

IUPAC Name

4-[(1-acetylpiperidin-4-yl)amino]-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16(26)24-11-9-19(10-12-24)23-20-13-22(27)25(15-20)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-8,19-20,23H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXOGEJRYIJDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.